molecular formula C10H12O3 B12049894 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone

Cat. No.: B12049894
M. Wt: 180.20 g/mol
InChI Key: KLCSKEIAIWQUEE-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone is an aromatic ketone with the molecular formula C10H12O3 It is characterized by the presence of a hydroxyethyl group and a hydroxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with ethylene oxide under basic conditions . The reaction proceeds through nucleophilic addition of the ethylene oxide to the hydroxy group of the 4-hydroxyacetophenone, followed by subsequent rearrangement to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and catalysts can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone is unique due to the presence of both hydroxy and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,11,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSKEIAIWQUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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